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Compound of Interest

4-fluoro-1H,2H,3H-pyrrolo|[2, 3-
Compound Name:
bjpyridine

Cat. No.: B13456317

Get Quote

Executive Summary

4-Fluoro-7-azaindoline (

-dihydro-
-fluoro-

-pyrrolo[

]pyridine) represents a critical scaffold in medicinal chemistry, particularly in the development of
type 1l kinase inhibitors (e.g., c-Met, JAK family).[1] Unlike its aromatic precursor (4-fluoro-7-
azaindole), the indoline derivative possesses a saturated pyrrolidine ring fused to the pyridine
core.[1] This saturation dramatically alters the electronic landscape and three-dimensional
topology of the molecule.[1]

This guide provides a comprehensive spectroscopic profile for researchers synthesizing or
characterizing this intermediate.[1] It moves beyond simple data listing to explain the causality
of spectral features, ensuring you can validate your compound's identity with high confidence.
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Structural & Physical Properties

Before interpreting spectra, we must define the atomic connectivity and expected electronic
effects.[1]

IUPAC Name: 4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine[1]
» Molecular Formula:
[1]
e Molecular Weight: 138.14 g/mol [1]
o Key Structural Features:

o Pyridine Ring: Electron-deficient, bearing a fluorine atom at position 4 (meta to the
pyridine nitrogen).[1]

o Pyrrolidine Ring: Electron-rich, aliphatic, containing a secondary amine (
)[1]
o Fluorine Effect: The highly electronegative fluorine at

exerts a strong inductive withdrawing effect (-I) on the adjacent bridgehead carbon (
) and

, While offering resonance donation (+R) into the pyridine system.[1]

Visualization: Structural Logic & Numbering

The following diagram illustrates the numbering scheme and the synthesis/reduction workflow
that typically generates this compound.
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Caption: Transformation logic from 7-azaindole to 7-azaindoline, highlighting the saturation of
the C2-C3 bond which dictates the major NMR shifts.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first line of evidence for the reduction of the indole double
bond.[1]

Protocol

« lonization: Electrospray lonization (ESI) in Positive Mode (

).

e Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid.[1]
e Concentration: 1-10

M.[1]

Diagnostic Data
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Parameter Value Interpretation

Calculated for
Monoisotopic Mass 138.06 Da
2]

Observed lon (
139.07 Da Protonated molecular ion.[1]

)

Loss of HF (20 Da), common

Key Fragmentation . . _
in fluorinated aromatics.[1]

The +2 Da mass shift confirms
Differentiation vs. Indole (137.[1]05) the hydrogenation of the
double bond.[1]

Infrared Spectroscopy (IR)

IR is crucial for confirming the loss of the heteroaromatic system in the pyrrole ring and the

presence of the secondary amine.[1]
o Method: ATR-FTIR (Attenuated Total Reflectance).[1]
» Key Bands:

o (Stretch):

.[1] Broad band.[1] (Distinct from the sharper aromatic NH of the indole).[1]
o (

):

.[1] Appearance of aliphatic stretches from the

groups at positions 2 and 3.[1]
o (Stretch):

.[1] Strong, sharp band typical of fluoro-aromatics.[1]
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o Absence: No signal at
characteristic of the pyrrole C=C bond.[1]

Nuclear Magnetic Resonance (NMR)

This is the definitive characterization method.[1] The data below represents the diagnostic
expectations derived from the 7-azaindoline core and fluoropyridine substituent effects.

A. H NMR (Proton)[1][2][3]
e Solvent: DMSO-
or CDCI

1]

e Frequency: 400 MHz or higher recommended to resolve F-H couplings.[1]
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Position

Type

Chemical
Shift (

» PpmM)

Coupling ( Assignment

Multiplicity .
, Hz) Logic

1 (NH)

Broad Singlet

6.0-75

Exchangeabl
e proton.[1]
Shift varies
with

brs

concentration

2 (

Triplet

3.55-3.70

Deshielded
by adjacent
t Nitrogen (

)-[1]

3(

Triplet

3.00 - 3.15

Adjacent to
aromatic ring;
upfield from
pos 2.[1]

5 (Ar-H)

Doublet of

Doublets

6.30 - 6.50

Coupled to
H6 (ortho)
and F4
(ortho).[1]

dd

6 (Ar-H)

Doublet

7.80 - 8.00

Adjacent to
Pyridine N (

), highly
deshielded.

[1]

Critical Analysis:

e The triplets at 3.0-3.7 ppm are the "fingerprint" of the indoline.[1] If you see aromatic signals

around 6.5-7.5 ppm instead of these triplets, your reduction failed, and you still have the

indole.[1]
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o H-5 splitting: The fluorine at C4 will split the H5 proton significantly (

), creating a distinct doublet of doublets.[1]

B. F NMR (Fluorine)

e Standard:

(O ppm) or internal standard.

e Decoupling: Run both proton-coupled and proton-decoupled.

Parameter Value Notes

Typical for Fluorine at the

Chemical Shift ~12510-130 ppm -position relative to Pyridine
Nitrogen (meta-like).[1]
. i Split by H-5 in coupled spectra.
Multiplicity Doublet (or multiplet)

[1]

C. C NMR (Carbon)

Fluorine coupling (

) will be observed as doublets for all carbons in the pyridine ring.[1]
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Shift ( Coupling (
Carbon Note
» PpmM) )
) Large doublet; carbon
C-4 (ipso) ~160 - 165 )
directly attached to F.
Aliphatic
C-2 ~45 - 48
(next to N).[1]
Aliphatic
C-3 ~25-28
(next to ring).
C-5 ~100 - 105 Ortho to F.
Para to F (next to N).
C-6 ~145 - 150

[1]

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for validating the synthesized

compound, ensuring no step is overlooked.
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Crude Reaction Mixture
(Reduction of 4-F-7-Azaindole)

'

Step 1: LC-MS Screen
Target: [M+H]+ = 139.07

:

Step 2: Isolation
(Column Chromatography/Recryst)

:

Step 3: 1H NMR (DMSO-d6)
Check for Aliphatic Triplets

J

No (Check for SM 137 Da)

No (Aromatic signals = Indole)

Step 4: 19F NMR .
(Confirm single F species) (Reprocess/Re-punfy)
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4-Fluoro-7-Azaindoline
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Caption: Decision tree for the spectroscopic validation of 4-fluoro-7-azaindoline, prioritizing
Mass Spec for quick screening and NMR for definitive structural confirmation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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